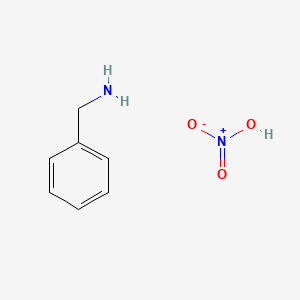
7-Hydroxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2H-tetrazol-5-yl)- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . This particular compound features a tetrazole ring, which is often associated with biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This can modify the compound’s electronic properties, potentially altering its biological activity.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogenated compounds .
科学的研究の応用
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2H-tetrazol-5-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it might induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Known for its anticancer properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Exhibits anti-inflammatory and antioxidant activities.
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Used in studies related to cardiovascular health.
Uniqueness
What sets 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2H-tetrazol-5-yl)- apart is its unique combination of a benzopyran core with a tetrazole ring. This structural feature may confer enhanced stability and biological activity, making it a valuable compound for various research applications .
特性
CAS番号 |
50743-63-0 |
|---|---|
分子式 |
C10H6N4O3 |
分子量 |
230.18 g/mol |
IUPAC名 |
7-hydroxy-3-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C10H6N4O3/c15-5-1-2-6-8(3-5)17-4-7(9(6)16)10-11-13-14-12-10/h1-4,15H,(H,11,12,13,14) |
InChIキー |
VHHCUIADEKWJAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)OC=C(C2=O)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


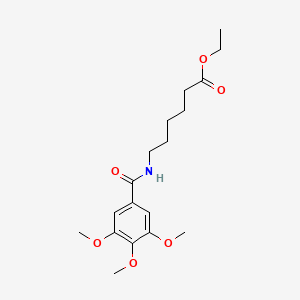
![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)

![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)
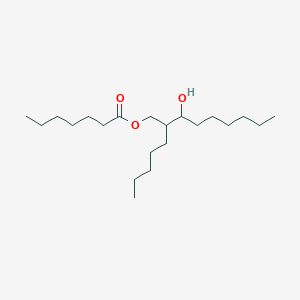
silane](/img/structure/B14667907.png)

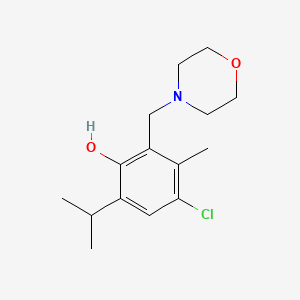
![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)
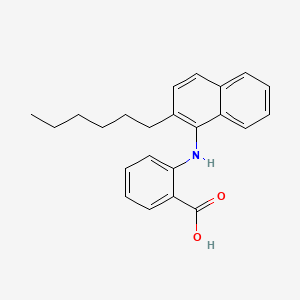
![Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B14667930.png)

